molecular formula C10H9N3O4 B6150291 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1978267-11-6

6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B6150291
CAS RN: 1978267-11-6
M. Wt: 235.2
InChI Key:
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Description

6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, also known as 6-ECPPCA, is a synthetic compound with a wide range of potential applications in the fields of medicine and biochemistry. This compound is a derivative of pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, which is a natural product found in the human body. 6-ECPPCA has been studied for its ability to interact with a variety of proteins and enzymes, and has been shown to have potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not yet fully understood. However, it is believed that the compound interacts with a variety of proteins and enzymes, including COX-2 and DHFR. It is thought that 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid binds to these proteins and enzymes and inhibits their activity, thus preventing them from performing their normal functions.
Biochemical and Physiological Effects
6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and proteins, including COX-2 and DHFR. In addition, it has been shown to have anti-inflammatory, analgesic, and anticancer effects. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid in laboratory experiments is that it is relatively easy to synthesize. In addition, it is a relatively stable compound and can be stored for long periods of time. However, one of the limitations of using 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid in laboratory experiments is that it is a synthetic compound and is not found naturally in the body. As such, its effects on the body may not be the same as those of natural compounds.

Future Directions

There are several potential future directions for research on 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. These include further studies on its mechanism of action, its effects on different types of cells and tissues, and its potential therapeutic applications. In addition, further studies could be conducted to determine the optimal dosage and administration of 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid for different types of diseases and conditions. Finally, further research could be conducted to determine the potential side effects of 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and to develop methods to minimize these side effects.

Synthesis Methods

6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is synthesized in a three-step process. The first step involves the reaction of pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with ethyl chloroformate in the presence of a base, such as pyridine, to form the ethyl ester of the acid. The second step involves the reaction of the ethyl ester with ethylene glycol in the presence of a base, such as sodium hydroxide, to form 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. The third and final step involves the hydrolysis of the 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid to form the free acid.

Scientific Research Applications

6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and proteins, including the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, it has been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid. 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has also been studied for its potential use as an anticancer agent. Studies have shown that it can inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves the reaction of ethyl 4,6-dichloropyrimidine-5-carboxylate with ethyl hydrazinoacetate followed by cyclization with ethyl chloroformate and sodium ethoxide. The resulting product is then hydrolyzed to yield the final compound.", "Starting Materials": [ "Ethyl 4,6-dichloropyrimidine-5-carboxylate", "Ethyl hydrazinoacetate", "Ethyl chloroformate", "Sodium ethoxide" ], "Reaction": [ "Step 1: Ethyl 4,6-dichloropyrimidine-5-carboxylate is reacted with ethyl hydrazinoacetate in the presence of a base such as sodium ethoxide to yield ethyl 2-(4,6-dichloropyrimidin-5-yl)hydrazinecarboxylate.", "Step 2: Ethyl chloroformate is added to the reaction mixture and the resulting mixture is heated to induce cyclization to form 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid ethyl ester.", "Step 3: The ethyl ester is then hydrolyzed using a strong base such as sodium hydroxide to yield the final product, 6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid." ] }

CAS RN

1978267-11-6

Product Name

6-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Molecular Formula

C10H9N3O4

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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